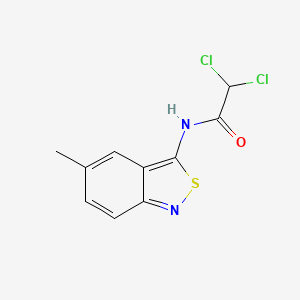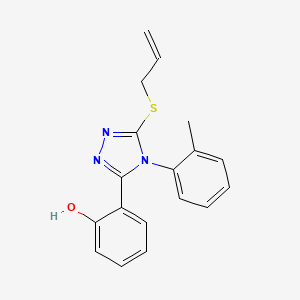
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a substituted phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via thiation reactions using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Substitution with the Phenyl Group: The phenyl group can be introduced through alkylation or acylation reactions using suitable phenyl derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can interact with biological thiols, while the pyrimidinone core can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds include other pyrimidinone derivatives and thioxo-substituted heterocycles. Compared to these compounds, 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Some similar compounds include:
- 4(1H)-Pyrimidinone, tetrahydro-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-phenyl-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-(4-methoxyphenyl)-2-thioxo-
These compounds share structural similarities but differ in their substitution patterns, which can lead to differences in their properties and applications.
特性
CAS番号 |
88655-33-8 |
|---|---|
分子式 |
C14H18N2O2S |
分子量 |
278.37 g/mol |
IUPAC名 |
1-[2-(4-methoxy-3-methylphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-10-9-11(3-4-12(10)18-2)5-7-16-8-6-13(17)15-14(16)19/h3-4,9H,5-8H2,1-2H3,(H,15,17,19) |
InChIキー |
JFSBQABSAAAMOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)


